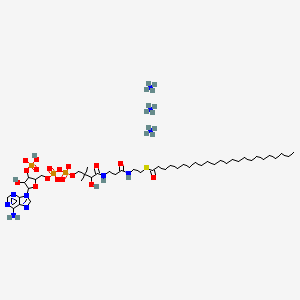
lignoceroyl Coenzyme A (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lignoceroyl Coenzyme A (ammonium salt) is synthesized through a series of chemical reactions involving lignoceric acid and coenzyme A. The process typically involves the activation of lignoceric acid to form lignoceroyl chloride, which then reacts with coenzyme A in the presence of a base to form lignoceroyl Coenzyme A . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of lignoceroyl Coenzyme A (ammonium salt) involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .
化学反应分析
Types of Reactions
Lignoceroyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of lignoceroyl Coenzyme A to its oxidized form, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions convert lignoceroyl Coenzyme A to its reduced form, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific pH levels, and anhydrous solvents .
Major Products Formed
The major products formed from these reactions include oxidized lignoceroyl Coenzyme A, reduced lignoceroyl Coenzyme A, and various substituted derivatives. These products are often used in further biochemical assays and research applications .
科学研究应用
Lignoceroyl Coenzyme A (ammonium salt) has numerous scientific research applications, including:
Chemistry: It is used as a substrate in fatty acyl-CoA reductase enzyme assays and ceramide synthase assays.
Biology: The compound is crucial in studying lipid metabolism and the synthesis of hydroxyceramide.
Industry: It is used in the production of various biochemical reagents and as a standard in lipidomics.
作用机制
Lignoceroyl Coenzyme A (ammonium salt) exerts its effects through its role as a metabolic intermediate in the synthesis of hydroxyceramide. The compound interacts with enzymes such as fatty acyl-CoA reductase and ceramide synthase, facilitating the conversion of lignoceric acid to hydroxyceramide . This process involves the transfer of the lignoceroyl group to coenzyme A, forming lignoceroyl Coenzyme A, which then undergoes further enzymatic reactions .
相似化合物的比较
Similar Compounds
Stearoyl Coenzyme A: Another long-chain fatty acyl CoA derivative, used in similar biochemical assays.
Palmitoyl Coenzyme A: A shorter-chain fatty acyl CoA derivative, also used in lipid metabolism studies.
Arachidonoyl Coenzyme A: A polyunsaturated fatty acyl CoA derivative, involved in the synthesis of eicosanoids.
Uniqueness
Lignoceroyl Coenzyme A (ammonium salt) is unique due to its long-chain structure and specific role in the synthesis of hydroxyceramide. This distinguishes it from other fatty acyl CoA derivatives, which may have different chain lengths and functions .
属性
分子式 |
C45H91N10O17P3S |
|---|---|
分子量 |
1169.2 g/mol |
IUPAC 名称 |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3 |
InChI 键 |
BMXJUIXYBGOZPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
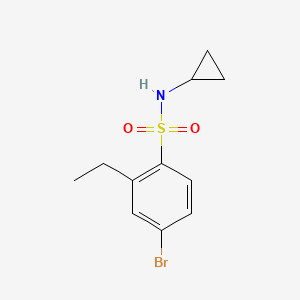
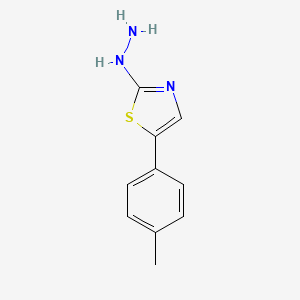
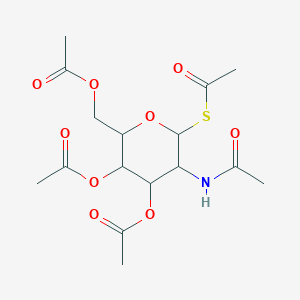
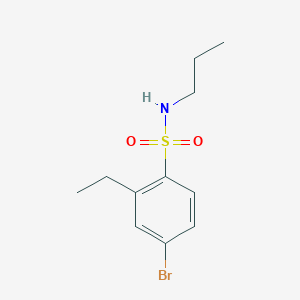
![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

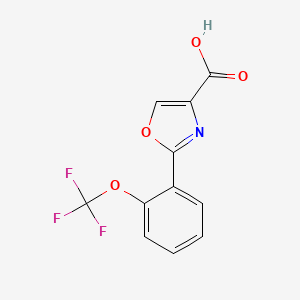
![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
